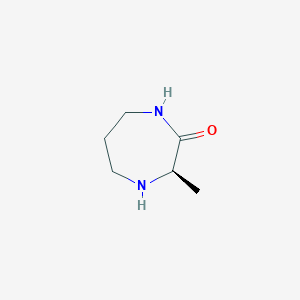

(R)-3-Methyl-1,4-diazepan-2-one

CAS No.: 790207-81-7

Cat. No.: VC8430751

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790207-81-7 |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (3R)-3-methyl-1,4-diazepan-2-one |

| Standard InChI | InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

| Standard InChI Key | PPFMWEFKLWLFKX-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@@H]1C(=O)NCCCN1 |

| SMILES | CC1C(=O)NCCCN1 |

| Canonical SMILES | CC1C(=O)NCCCN1 |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of (R)-3-methyl-1,4-diazepan-2-one is , with a molar mass of 128.17 g/mol. Its stereochemistry is defined by the (R)-configuration at the 3-position, distinguishing it from the (S)-enantiomer (CID 15023857) . Key structural descriptors include:

-

SMILES Notation: (R-configuration indicated by @@)

-

InChI:

-

IUPAC Name: (3R)-3-methyl-1,4-diazepan-2-one

The compound’s 2D structure consists of a diazepane ring (a seven-membered ring with two nitrogen atoms) with a ketone at position 2 and a methyl group at position 3. X-ray crystallography or computational modeling would be required to confirm its exact conformation, but analog studies suggest a chair-like ring puckering to minimize steric strain .

Synthesis and Stereochemical Considerations

The synthesis of 1,4-diazepan-2-ones typically involves intramolecular cyclization strategies. For example, Cu-catalyzed intramolecular amidation of vinyl iodide precursors has been employed to construct the diazepane core in related compounds like CPZEN-45 . For (R)-3-methyl-1,4-diazepan-2-one, asymmetric synthesis routes might include:

-

Chiral Auxiliary Approach: Use of enantioselective catalysts during the cyclization step to favor the (R)-configuration.

-

Resolution Techniques: Separation of racemic mixtures via chiral chromatography or enzymatic resolution.

A proposed synthetic pathway could involve:

-

Condensation of a β-hydroxyamino acid derivative with a chiral aldehyde.

-

Cyclization under Cu(I) catalysis with ligands like 1,10-phenanthroline to induce stereocontrol .

Critical parameters influencing enantiomeric excess (ee) include reaction temperature, solvent polarity, and ligand choice. For instance, ethylene glycol as a solvent in Cu-catalyzed reactions has shown improved yields in diazepane syntheses .

Physicochemical Properties

While experimental data for the (R)-enantiomer are scarce, the (S)-enantiomer’s properties (CID 15023857) provide a baseline:

| Property | (S)-3-Methyl-1,4-diazepan-2-one | Inferred for (R)-Enantiomer |

|---|---|---|

| Melting Point | Not reported | Similar |

| Boiling Point | Not reported | Similar |

| Solubility (Water) | Moderate | Moderate |

| LogP (Partition Coefficient) | ~0.5 (predicted) | ~0.5 |

| pKa | ~7.2 (amine), ~12.1 (ketone) | Similar |

The compound’s predicted collision cross section (CCS) for adducts like [M+H]+ is 124.5 Ų , suggesting moderate polarity. Chirality may influence interactions with biological targets, as seen in enantioselective binding of diazepane derivatives to proteases .

Pharmacological Significance and Applications

Diazepane derivatives are prized for their bioisosteric properties and ability to modulate central nervous system (CNS) and antiviral targets:

Serotonin Receptor Modulation

3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides, structurally related to (R)-3-methyl-1,4-diazepan-2-one, exhibit potent 5-HT receptor antagonism (IC < 1 μM) . These compounds enhance cognitive function in rodent models, suggesting potential applications in Alzheimer’s disease . The (R)-enantiomer’s stereochemistry could optimize receptor binding, as chiral centers often dictate pharmacological activity.

Antiviral Activity

Diazepane scaffolds have been leveraged in SARS-CoV-2 main protease (M) inhibitors. A recent study optimized a diazepane hit into a 16 nM lead compound by targeting the S1′ and S2 pockets of M . While the (R)-enantiomer’s role in this context is unexplored, stereochemistry is critical for protease inhibition, as seen in HIV protease inhibitors.

Antibiotic Development

CPZEN-45, a 1,4-diazepin-2-one derivative, demonstrates efficacy against multidrug-resistant Mycobacterium tuberculosis . The (R)-enantiomer’s ketone group could enhance hydrogen bonding with bacterial targets, though this remains speculative without direct evidence.

Challenges and Future Directions

The lack of enantiomer-specific data for (R)-3-methyl-1,4-diazepan-2-one underscores the need for:

-

Asymmetric Synthesis Protocols: Development of stereoselective routes to obtain high-purity (R)-enantiomer.

-

Biological Profiling: Comparative studies of (R)- and (S)-enantiomers in disease-relevant assays.

-

Computational Modeling: Molecular dynamics simulations to predict binding modes against targets like 5-HT or M.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume